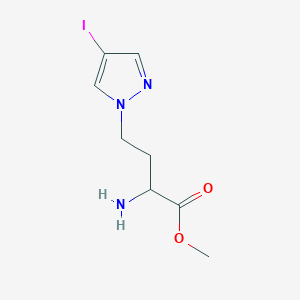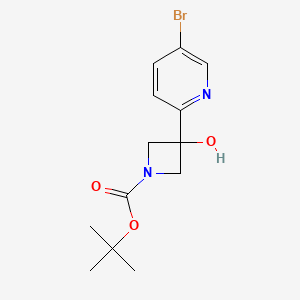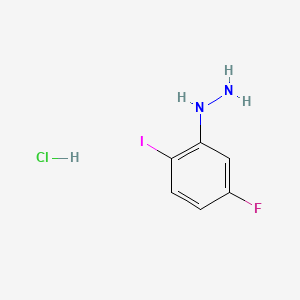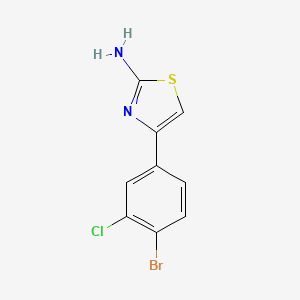![molecular formula C15H26N2O3 B13558364 N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-N’-{spiro[33]heptan-2-yl}octanediamide is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide typically involves the reaction of spiro[3.3]heptane derivatives with octanediamide under specific conditions. The process may include steps such as:
Formation of Spiro[3.3]heptane Derivatives: This can be achieved through the reaction of cyclopropanols with lithiated bicyclo[1.1.0]butanes, followed by a semipinacol rearrangement.
Coupling Reaction: The spiro[3.3]heptane derivative is then coupled with octanediamide in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in a controlled environment to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Cellular Pathways: Affecting signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
- Spiro[3.3]heptan-2-amine hydrochloride
- Spiro[3.3]heptan-2-one
Uniqueness
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide is unique due to its specific spirocyclic structure and the presence of both hydroxy and diamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H26N2O3 |
|---|---|
Poids moléculaire |
282.38 g/mol |
Nom IUPAC |
N'-hydroxy-N-spiro[3.3]heptan-2-yloctanediamide |
InChI |
InChI=1S/C15H26N2O3/c18-13(6-3-1-2-4-7-14(19)17-20)16-12-10-15(11-12)8-5-9-15/h12,20H,1-11H2,(H,16,18)(H,17,19) |
Clé InChI |
UTXQPYAMQNDHEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(C2)NC(=O)CCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


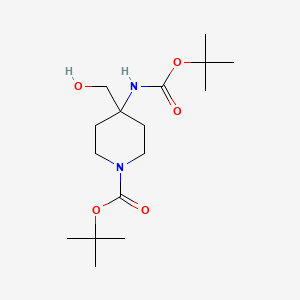
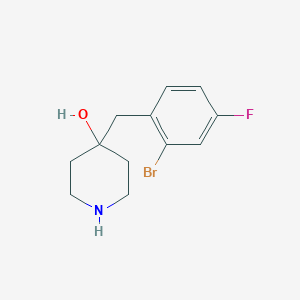
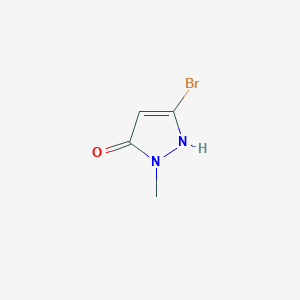
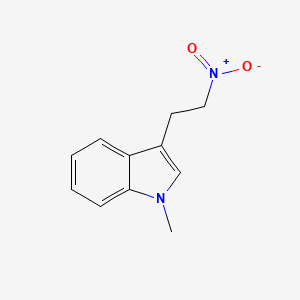
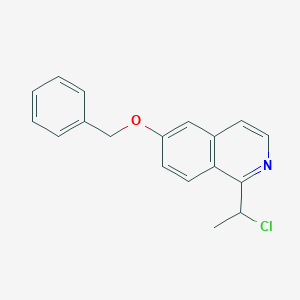
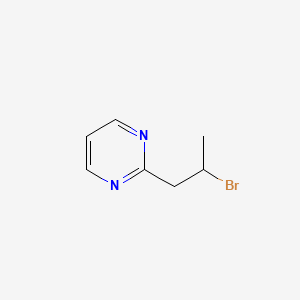
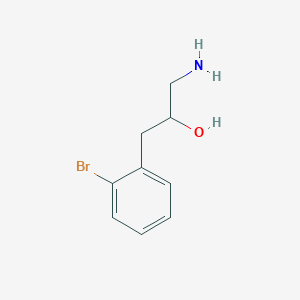
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
